4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid
CAS No.: 54056-83-6
Cat. No.: VC3841622
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid - 54056-83-6](/images/structure/VC3841622.png)
Specification
CAS No. | 54056-83-6 |
---|---|
Molecular Formula | C14H15NO3 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | 4-(cyclohex-3-ene-1-carbonylamino)benzoic acid |
Standard InChI | InChI=1S/C14H15NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-2,6-10H,3-5H2,(H,15,16)(H,17,18) |
Standard InChI Key | CGYYJHMINXBBNH-UHFFFAOYSA-N |
SMILES | C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 4-(cyclohex-3-ene-1-carbonylamino)benzoic acid, reflecting its benzoic acid backbone substituted at the para position by a cyclohex-3-enecarboxamide group . The cyclohexene moiety introduces a degree of unsaturation, influencing both the compound’s conformational flexibility and electronic properties.
Table 1: Key Identifiers of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic Acid
Property | Value | Source |
---|---|---|
CAS Number | 54056-83-6 | |
Molecular Formula | C₁₄H₁₅NO₃ | |
Molecular Weight | 245.27 g/mol | |
Density | 1.285 g/cm³ | |
Boiling Point | 498.2°C at 760 mmHg | |
Flash Point | 255.1°C |
Synthesis and Industrial Preparation
Synthetic Routes
The primary synthesis pathway involves the acylation of 4-aminobenzoic acid with cyclohex-3-ene-1-carbonyl chloride under Schotten-Baumann conditions. This method typically employs a biphasic solvent system (e.g., dichloromethane/water) with a base such as sodium hydroxide to scavenge HCl generated during the reaction . Alternative approaches may utilize carbodiimide-mediated coupling agents like EDC or DCC in anhydrous environments, though these methods are less commonly reported for industrial-scale production .
Catalytic and Process Optimization
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a high boiling point of 498.2°C, consistent with its polar functional groups and molecular weight . The absence of a reported melting point suggests that it may decompose before reaching a distinct melting phase or exist as an amorphous solid under standard conditions . Its density of 1.285 g/cm³ indicates moderate packing efficiency in the solid state, likely influenced by hydrogen bonding between carboxylic acid and amide groups .
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid is primarily employed as a building block for complex heterocycles and pharmacophores. Its reactive carboxylic acid group enables conjugation with amines or alcohols, while the cyclohexene ring offers opportunities for Diels-Alder cycloadditions or catalytic hydrogenation to generate saturated analogs . Patent WO2017134212A1 underscores its structural similarity to intermediates used in the synthesis of Oclacitinib, a Janus kinase inhibitor for veterinary use .
Biological Activity and Drug Discovery
Though direct pharmacological studies are absent in the reviewed sources, the compound’s amide linkage and aromatic system align with motifs common in kinase inhibitors and GPCR modulators . Derivatives featuring extended piperazine or anthraquinone systems (e.g., PubChem CID 3666186) demonstrate the compound’s versatility in medicinal chemistry campaigns .
Recent Advances and Future Directions
Catalytic Asymmetric Modifications
Emerging methodologies in enantioselective catalysis, such as organocatalytic acyl transfers, could enable the synthesis of chiral analogs for structure-activity relationship studies . The cyclohexene ring’s inherent strain may facilitate ring-opening reactions to generate novel polycyclic architectures .
Computational Drug Design
Molecular docking simulations predict moderate affinity for the compound’s carboxylic acid group toward metalloenzyme active sites, particularly zinc-dependent hydrolases . Hybrid derivatives incorporating fluorinated cyclohexene rings are under investigation to enhance metabolic stability and blood-brain barrier permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume